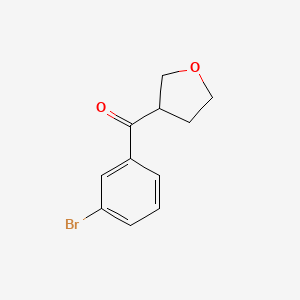

3-(3-Bromobenzoyl)oxolane

Beschreibung

3-(3-Bromobenzoyl)oxolane is an organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a 3-bromobenzoyl group. The compound is listed with a purity of 95% and categorized under "POA" in chemical databases . Its synthesis likely involves coupling 3-bromobenzoyl chloride with oxolane derivatives, as analogous methods are described for related compounds (e.g., 3-DPPI synthesis from 3-bromobenzoyl chloride in ).

Structural characterization techniques such as NMR and HMBC correlations are critical for confirming its configuration, as demonstrated in studies of similar oxolane-containing metabolites (e.g., Alfredensinol A in ).

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(oxolan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-3,6,9H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCDYHQZYZXPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromobenzoyl)oxolane typically involves the reaction of 3-bromobenzoyl chloride with tetrahydrofuran in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Bromobenzoyl chloride+TetrahydrofuranPyridine3-(3-Bromobenzoyl)oxolane+HCl

Industrial Production Methods: Industrial production of 3-(3-Bromobenzoyl)oxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Bromobenzoyl)oxolane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group in the oxolane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives such as 3-(3-aminobenzoyl)oxolane.

Reduction: 3-(3-Bromobenzyl)oxolane.

Oxidation: 3-(3-Bromobenzoic acid)oxolane.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromobenzoyl)oxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Bromobenzoyl)oxolane involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxolane ring may also contribute to the binding affinity and specificity of the compound for its targets .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Table 1: Structural Comparison of Oxolane Derivatives

Key Insights :

- Spiro-oxolane derivatives () exhibit enhanced structural complexity, which may correlate with unique bioactivity or photophysical properties.

Reactivity and Stability

Table 2: Reactivity Trends in Oxolane Derivatives

Key Insights :

- Substituents like vinyl () significantly reduce activation energy for ring-opening, whereas bulky groups (e.g., bromobenzoyl) may hinder such processes.

- Acidic conditions can induce rearrangements in oxolane derivatives (e.g., laureatin to oxolane derivatives in ), suggesting pH-dependent stability.

Molecular Weight and Purity

Table 3: Physicochemical Properties

Key Insights :

- Purity standards (95%) are consistent across oxolane derivatives, ensuring reliability in research applications.

Biologische Aktivität

3-(3-Bromobenzoyl)oxolane, with the chemical formula C11H11BrO2 and CAS number 1340098-88-5, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromobenzoyl group attached to an oxolane ring, which influences its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of 3-(3-Bromobenzoyl)oxolane primarily involves its interaction with various molecular targets, such as enzymes and receptors. The bromobenzoyl moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the oxolane ring may enhance the binding affinity and specificity of the compound towards its targets, making it a candidate for further pharmacological studies.

Biological Activities

Research has indicated several potential biological activities associated with 3-(3-Bromobenzoyl)oxolane:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 3-(3-Bromobenzoyl)oxolane exhibit antifungal properties. For instance, derivatives of bromobenzoyl compounds have shown significant activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported in the range of >64 µg/mL .

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition. It can act as an inhibitor by targeting specific enzymes involved in metabolic pathways, thereby potentially affecting cellular processes.

- Protein-Ligand Interactions : The ability of 3-(3-Bromobenzoyl)oxolane to interact with proteins opens avenues for studying protein-ligand interactions, which are critical in drug design and development.

Case Study 1: Antifungal Activity Assessment

A study investigated the antifungal effects of various substituted benzoyl compounds, including those related to 3-(3-Bromobenzoyl)oxolane. The results indicated that bromo-substituted compounds significantly enhanced antifungal potency against Candida albicans when compared to non-bromo analogs. This suggests that the presence of bromine may play a role in increasing the efficacy of these compounds against fungal pathogens .

Case Study 2: Enzyme Inhibition Analysis

In another research effort, the inhibitory effects of 3-(3-Bromobenzoyl)oxolane on specific phosphatases were evaluated. The study involved treating HEK293 cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated that higher concentrations led to significant inhibition of enzyme activity, demonstrating the compound's potential as a lead structure for developing new enzyme inhibitors .

Comparative Analysis

To better understand the uniqueness of 3-(3-Bromobenzoyl)oxolane, a comparison with similar compounds is essential. Below is a table summarizing key differences and similarities:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| 3-(4-Bromobenzoyl)oxolane | Bromobenzoyl derivative | Moderate antimicrobial | Bromine in para position |

| 3-(3-Chlorobenzoyl)oxolane | Chlorobenzoyl derivative | Lower antimicrobial potency | Chlorine substituent instead of bromine |

| 3-(3-Bromobenzoyltetrahydrofuran) | Similar ring structure | Potentially similar activity | Different ring system |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.